molecular formula C20H13ClN2O3S B11474203 3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone

3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone

Cat. No.: B11474203
M. Wt: 396.8 g/mol
InChI Key: FZKPSLHEQKHEDW-UHFFFAOYSA-N
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Description

3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a quinoxalinone core, a furan ring, and a chlorobenzoyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone typically involves multiple steps, starting with the preparation of the quinoxalinone core. This can be achieved through the condensation of o-phenylenediamine with a suitable diketone. The furan ring is then introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and furan. The final step involves the formation of the sulfanyl linkage through a nucleophilic substitution reaction with a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-1H-quinoxalin-2-one
  • 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid

Uniqueness

3-({[5-(4-chlorobenzoyl)-2-furyl]methyl}sulfanyl)-2(1H)-quinoxalinone is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C20H13ClN2O3S

Molecular Weight

396.8 g/mol

IUPAC Name

3-[[5-(4-chlorobenzoyl)furan-2-yl]methylsulfanyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C20H13ClN2O3S/c21-13-7-5-12(6-8-13)18(24)17-10-9-14(26-17)11-27-20-19(25)22-15-3-1-2-4-16(15)23-20/h1-10H,11H2,(H,22,25)

InChI Key

FZKPSLHEQKHEDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)SCC3=CC=C(O3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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